N-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]pyridazin-3-amine
Description
N-[1-(5-Chloro-2-methoxybenzoyl)azetidin-3-yl]pyridazin-3-amine is a synthetic small molecule featuring a central azetidine ring (4-membered nitrogen-containing heterocycle) linked to two key moieties:
- A 5-chloro-2-methoxybenzoyl group at the azetidine’s N1 position, providing aromaticity and electron-withdrawing substituents (Cl and OCH₃).
- A pyridazin-3-amine group at the azetidine’s C3 position, contributing hydrogen-bonding capacity and planar geometry.
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O2/c1-22-13-5-4-10(16)7-12(13)15(21)20-8-11(9-20)18-14-3-2-6-17-19-14/h2-7,11H,8-9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMACNGGJGJRHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CC(C2)NC3=NN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures often undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation. These reactions involve the formation of intermediates and radicals that can interact with various biological targets.
Biochemical Pathways
The suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is often associated with compounds of similar structure. This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium.
Biological Activity
N-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]pyridazin-3-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a complex structure that includes an azetidine ring and a pyridazine moiety, which are often associated with diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in various therapeutic areas.
Key Structural Features
| Feature | Description |
|---|---|
| Azetidine Ring | Contributes to the compound's stability and reactivity. |
| Pyridazine Moiety | Often linked to anti-inflammatory and anticancer activities. |
| Chloro and Methoxy Groups | Enhance lipophilicity and may influence biological interactions. |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, pyrazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Case Study:
In a study evaluating the effects of pyrazole derivatives on breast cancer cells (MCF-7 and MDA-MB-231), it was found that certain derivatives exhibited synergistic effects when combined with doxorubicin, leading to enhanced cytotoxicity compared to the drug alone . This suggests that structural modifications in related compounds could yield potent anticancer agents.
Anti-inflammatory Activity
The compound's structural components suggest potential anti-inflammatory activity. Pyrazole derivatives have been previously reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in inflammatory pathways.
Research Findings:
A study highlighted the ability of pyrazole-based compounds to reduce nitric oxide production in macrophages, indicating their potential as anti-inflammatory agents . The inhibition of TNF-alpha production further supports this claim.
Antimicrobial Activity
Compounds with similar structures have also demonstrated antimicrobial properties against various pathogens, including antibiotic-resistant strains.
Research Insights:
Pyrazole derivatives have been evaluated for their antimicrobial effects against MRSA (Methicillin-resistant Staphylococcus aureus) and other resistant bacteria. The findings showed that these compounds could disrupt bacterial membranes, leading to cell lysis .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds may act as inhibitors of key enzymes involved in cancer progression or inflammation.
- Receptor Modulation : Interaction with specific receptors can alter signaling pathways related to cell growth and immune response.
- Cell Cycle Interference : Inducing cell cycle arrest through various pathways can enhance anticancer efficacy.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound is compared below with two analogs from recent literature, focusing on molecular features and inferred physicochemical properties.
Data Table: Structural and Molecular Comparisons
*Hypothetical formula based on substituent analysis.
Detailed Structural Comparisons
a) Substituent Effects
- Target Compound : The 5-chloro-2-methoxybenzoyl group combines lipophilicity (from Cl and OCH₃) with moderate polarity. The chloro substituent may enhance binding to hydrophobic pockets, while the methoxy group could stabilize interactions via hydrogen bonding .
- The tetrahydronaphthalene moiety adds rigidity and bulk, which might restrict conformational flexibility .
- Analog 2 : The oxazole-pyridine system enables π-π stacking with aromatic residues in protein targets. The oxazole’s nitrogen atoms may participate in hydrogen bonding, while the pyridine ring offers additional basicity for charge-mediated interactions .
b) Molecular Weight and Drug-Likeness
- All three compounds fall within the molecular weight range of 300–350 g/mol, aligning with Lipinski’s Rule of Five for oral bioavailability.
c) Functional Group Diversity
- The target compound’s benzoyl group contrasts with Analog 1’s sulfonyl and Analog 2’s oxazole-carbonyl . Sulfonyl groups are more polar, while oxazole-carbonyl balances polarity and aromaticity.
Q & A
Basic Research Question
- Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions and assess purity. IR spectroscopy identifies functional groups (e.g., amide C=O at ~1650 cm⁻¹) .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL (for refinement) resolves molecular geometry and hydrogen-bonding networks. For example, intermolecular N–H···N and C–H···F interactions stabilize crystal packing .
How can hydrogen-bonding patterns and graph set analysis enhance understanding of crystal packing?
Advanced Research Question
Hydrogen-bonding motifs (e.g., N–H···N dimers) and graph set analysis (e.g., Etter’s notation) classify intermolecular interactions. For azetidine derivatives, centrosymmetric dimers (R₂²(8) motifs) and C–H···O/F contacts are common. Tools like Mercury (CCDC) visualize these networks, aiding in predicting solubility and stability .
What methodologies are used to screen biological activity, and how are contradictions in pharmacological data resolved?
Advanced Research Question
- In vitro assays : Use COX-2 inhibition or IL-2 modulation (e.g., ELISA) to assess anti-inflammatory or immunomodulatory activity .
- Data contradictions : Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cell-based activity). Adjust substituents (e.g., chloro vs. methoxy groups) to isolate structure-activity relationships (SAR) .
How can computational modeling predict binding modes or metabolic stability?
Advanced Research Question
- Docking studies : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., PFOR enzyme). Focus on the pyridazine-amine moiety’s role in hydrogen bonding .
- ADMET prediction : SwissADME or ADMETLab2.0 estimate metabolic stability (e.g., CYP450 interactions) and bioavailability .
What purification strategies are effective for azetidine-pyridazine hybrids?
Basic Research Question
- Recrystallization : Use DMSO/water (2:1) or methanol to remove byproducts .
- Chromatography : Silica gel columns with ethyl acetate/hexane gradients (e.g., 30–70%) separate regioisomers .
How can SHELX programs improve structural refinement for this compound?
Advanced Research Question
SHELXL refines high-resolution data by modeling disorder (e.g., rotational isomers of the methoxy group) and anisotropic displacement parameters. For twinned crystals, SHELXD resolves pseudo-merohedral twinning. Use SHELXE for experimental phasing if heavy-atom derivatives are unavailable .
What synthetic modifications enhance pharmacological potency or selectivity?
Advanced Research Question
- Substituent variation : Replace the 5-chloro group with electron-withdrawing groups (e.g., nitro) to enhance target binding .
- Scaffold hopping : Introduce spiro-azetidinone or dithiazole moieties to improve metabolic stability .
How do solvent and pH conditions affect stability during storage?
Basic Research Question
- Stability : Store in anhydrous DMSO or ethanol at –20°C to prevent hydrolysis of the azetidine ring.
- pH sensitivity : Avoid strongly basic conditions (pH >10), which may cleave the amide bond .
What experimental phasing strategies are viable for novel derivatives with poor diffraction?
Advanced Research Question
For low-resolution data (<2.0 Å), use SHELXC/D/E pipelines with anomalous scattering (e.g., bromine-substituted analogs) or molecular replacement (using PDB entries of similar scaffolds) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
